molecular formula C11H14N2O4 B1343231 4-(2-Methoxy-4-nitrophenyl)morpholine CAS No. 97459-72-8

4-(2-Methoxy-4-nitrophenyl)morpholine

Cat. No.: B1343231
CAS No.: 97459-72-8
M. Wt: 238.24 g/mol
InChI Key: KORWLDQABONDQH-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-nitrophenyl)morpholine is an organic compound with the molecular formula C11H14N2O4 It is a derivative of morpholine, a heterocyclic amine, and features a nitrophenyl group substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine typically involves the reaction of 2-methoxy-4-nitroaniline with morpholine. The process can be summarized as follows:

    Starting Materials: 2-methoxy-4-nitroaniline and morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Procedure: The 2-methoxy-4-nitroaniline is dissolved in the solvent, and morpholine is added. The mixture is heated under reflux for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, followed by washing and drying.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(2-Amino-4-methoxyphenyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2-Methoxy-4-nitrophenyl)morpholine exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of morpholine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the nitro and methoxy groups in this compound enhances its ability to interact with biological targets, potentially leading to the development of new anticancer drugs .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that morpholine derivatives can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Inhibiting MAO-B specifically can lead to increased levels of neuroprotective neurotransmitters like dopamine, which may help in managing symptoms associated with these diseases .

Enzyme Inhibition Studies

Research has shown that this compound acts as a selective inhibitor of certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating cognitive disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of morpholine derivatives on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a lead candidate for developing new chemotherapeutic agents .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The research utilized Vero cells to assess cytotoxicity and found that treatment with this compound resulted in improved cell viability under oxidative stress conditions, suggesting its potential use in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4-nitrophenyl)morpholine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Nitrophenyl)morpholine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(2-Fluoro-4-nitrophenyl)morpholine: Contains a fluorine atom instead of a methoxy group, leading to different chemical properties.

    4-(4-Nitrophenyl)morpholine: The nitro group is positioned differently, which can influence its chemical behavior.

Uniqueness

4-(2-Methoxy-4-nitrophenyl)morpholine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring

Biological Activity

4-(2-Methoxy-4-nitrophenyl)morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This structure features a morpholine ring substituted with a methoxy and a nitrophenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily investigated in relation to its potential as an anticancer agent and its antibacterial properties.

Anticancer Activity

Research indicates that derivatives of nitrophenyl compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in:

  • Cell Viability Assays : In vitro studies demonstrate that this compound exhibits cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, studies have reported IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis and inhibition of DNA synthesis, similar to other nitroaromatic compounds. Its ability to selectively target hypoxic tumor environments enhances its therapeutic potential .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity:

  • In Vitro Studies : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In particular, it has shown higher inhibition potency than standard antibiotics in some assays .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains have been reported to be significantly lower than those for conventional antibiotics, indicating strong antibacterial properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerPC3 CellsIC50 ~ 1.793 nM
AntibacterialS. aureus, E. coliMIC ~ 11 nM
AntibacterialP. mirabilisMIC ~ 6 µM

Properties

IUPAC Name

4-(2-methoxy-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORWLDQABONDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620354
Record name 4-(2-Methoxy-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97459-72-8
Record name 4-(2-Methoxy-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1-bromo-2-methoxy-4-nitro-benzene (2.5 g, 10.8 mmol), Pd2(dba)3 (0.124 g, 0.215 mmol), NaOt-Bu (1.55 g, 16.2 mmol) and BINAP (0.202 g, 0.323 mmol) in toluene (20 mL) at 20° C. was added morpholine (1.5 mL, 17.2 mmol) over 10 min. The mixture was stirred at 80° C. for 3 h when TLC indicated no starting material remained. The mixture was evaporated under reduced pressure followed by the addition of H2O (50 mL). CH2Cl2 extraction (3×15 mL), followed by drying of the combined organic layers with MgSO4 afforded, after filtration and concentration, an orange oil. Chromatography on silica gel (97:3 CH2Cl2/MeOH) yielded pure compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.124 g
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Mix morpholine (1.50 mL, 17.20 mmol) and 1-chloro-2-methoxy-4-nitro-benzene (1.06 g, 5.65 mmol) and heat to 100° C. for 4 h while stirring. Cool the solution to room temperature, then partition between EtOAc (40 mL) and 1N HCl (20 mL). Wash the organic solution with water (20 mL) and brine (20 mL), dry, filter, and concentrate. Purify the crude material by flash chromatography, using a linear gradient of 100% hexanes to 50% EtOAc/hexanes, to give the title compound as a yellow solid (250 mg, 18%). MS (ES+) 239.0 (M+1)+. 1H NMR (400 MHz, CDCl3) δ: 7.86 (dd, 1H, J=8.8, 2.6 Hz), 7.71 (d, 1H, J=2.2 Hz), 6.87 (d, 1H, J=9.2 Hz), 3.94 (s, 31), 3.87 (m, 4H), 3.21 (m, 4H).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Yield
18%

Synthesis routes and methods III

Procedure details

A pressure bottle was charged with 1-chloro-2-methoxy-4-nitrobenzene (10.0 g mg, 53.3 mmol, purchased from TCI America) and morpholine (15 mL, 172.0 mmol). The reaction mixture was stirred at 120° C. for 15 hours and it was allowed to cool to room temperature by itself. The resulting solid was suspended in 20 mL of ethyl acetate, filtered, and washed with 20 mL of tert-butyl methyl ether. 8.8 g of yellow solid as the desired product AA was collected (69% yield). 1H-NMR (400 MHz, d6-DMSO): 7.83 (dd, 1H), 7.67 (d, 1H), 6.98 (d, 1H), 3.88 (s, 3H), 3.71 (m, 4H), 3.16 (m, 4H). MS (EI) CH11H14N2O4: 239 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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